2,5-Dibromo-3-hexadecylthiophene
CAS No.: 178452-13-6
Cat. No.: VC3024606
Molecular Formula: C20H34Br2S
Molecular Weight: 466.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 178452-13-6 |
---|---|
Molecular Formula | C20H34Br2S |
Molecular Weight | 466.4 g/mol |
IUPAC Name | 2,5-dibromo-3-hexadecylthiophene |
Standard InChI | InChI=1S/C20H34Br2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-17-19(21)23-20(18)22/h17H,2-16H2,1H3 |
Standard InChI Key | KBLOMHRWQCLPTC-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCCCCCC1=C(SC(=C1)Br)Br |
Canonical SMILES | CCCCCCCCCCCCCCCCC1=C(SC(=C1)Br)Br |
Introduction
Synthetic Methodologies
Direct Bromination of 3-Hexadecylthiophene
The most straightforward and commonly employed method for synthesizing 2,5-dibromo-3-hexadecylthiophene involves direct bromination of 3-hexadecylthiophene. According to documented protocols, the synthesis proceeds as follows:
3-Hexadecylthiophene is dissolved in chloroform, followed by the addition of bromine (Br2, 2 equivalents) at 0°C. The reaction mixture is then allowed to stir overnight. After quenching with a saturated sodium bicarbonate solution, the product is extracted with chloroform. The organic phase is subsequently washed with water and brine, dried over MgSO4, and the solvent is removed. The final product is obtained after precipitation in cold methanol, filtration, and drying under vacuum, yielding 2,5-dibromo-3-hexadecylthiophene at approximately 94% yield .
The 1H NMR spectrum (400 MHz, CDCl3) shows characteristic peaks at δH: 0.87 (t, J3 = 6.8 Hz, 3H), 1.22-1.33 (m, 25H), 1.42-1.52 (m, 2H), 2.49 (t, J3 = 7.7 Hz, 2H), and 6.77 (s, 1H) .
Alternative Synthetic Approaches
While direct bromination is the most prevalent method, alternative approaches have been explored for the synthesis of 2,5-dibromo-3-alkylthiophenes, which can be adapted for the hexadecyl derivative:
N-Bromosuccinimide (NBS) Method
An alternative to elemental bromine involves using N-bromosuccinimide (NBS) as the brominating agent. This approach is often preferred for its milder conditions and ease of handling. The general procedure involves:
-
Dissolving 3-hexadecylthiophene in an appropriate solvent (commonly DMF or chloroform)
-
Adding NBS (typically 2.2-2.3 equivalents) portionwise or as a solution
-
Conducting the reaction at controlled temperature (0°C to room temperature)
This method has been successfully applied to various 3-alkylthiophenes, including those with hexyl and other chain lengths, and is readily adaptable to 3-hexadecylthiophene .
Optimization Parameters for Synthesis
Several key parameters influence the efficiency and selectivity of the dibromination reaction:
Table 1: Key Parameters in the Synthesis of 2,5-Dibromo-3-hexadecylthiophene
Parameter | Optimal Conditions | Effect on Reaction |
---|---|---|
Brominating Agent | Br2 (2 equiv.) or NBS (2.2-2.3 equiv.) | Determines reaction rate and selectivity |
Solvent | Chloroform (for Br2), DMF (for NBS) | Affects solubility and reaction kinetics |
Temperature | 0°C initially, then room temperature | Controls selectivity and minimizes side reactions |
Reaction Time | Overnight (12-24 hours) | Ensures complete conversion |
Light Conditions | Dark or low light (for NBS) | Prevents radical side reactions |
Quenching Agent | Saturated NaHCO3 solution | Neutralizes excess brominating agent |
Temperature control is particularly critical, as it influences regioselectivity in the bromination process. The initial bromination typically occurs at the more reactive 2-position, while the second bromination targets the 5-position .
Characterization Methods and Physicochemical Properties
Other Spectroscopic Methods
Mass spectrometry is valuable for confirming the molecular weight and isotopic pattern characteristic of dibrominated compounds. The expected molecular ion would show a distinctive pattern due to the natural isotopes of bromine (79Br and 81Br).
Physical Properties
Table 2: Physical Properties of 2,5-Dibromo-3-hexadecylthiophene
Property | Value | Notes |
---|---|---|
Appearance | Colorless to light yellow solid | After purification |
Molecular Formula | C20H34Br2S | - |
Molecular Weight | 466.36 g/mol | - |
Solubility | Soluble in common organic solvents | Including chloroform, THF, toluene |
Melting Point | Not specified in available data | Expected to be influenced by the long alkyl chain |
Stability | Stable under normal conditions | Should be stored away from light |
The long hexadecyl chain enhances solubility in organic solvents compared to shorter-chain analogues, which is particularly advantageous for solution processing in electronic applications .
Applications in Organic Electronics
Precursor for Regioregular Polythiophenes
The primary application of 2,5-dibromo-3-hexadecylthiophene is as a monomer precursor for the synthesis of regioregular poly(3-hexadecylthiophene) (P3HdT) and related polymers. These materials are valuable in organic electronics due to their semiconducting properties and solution processability .
The synthesis of such polymers typically follows one of several routes:
Grignard Metathesis (GRIM) Polymerization
In this method, 2,5-dibromo-3-hexadecylthiophene reacts with an alkyl Grignard reagent (typically methyl magnesium bromide) to form a reactive organometallic intermediate. Subsequent addition of a nickel catalyst initiates polymerization to form regioregular poly(3-hexadecylthiophene) .
Kumada Coupling Polymerization
Similar to GRIM, this method involves the formation of a Grignard reagent from 2,5-dibromo-3-hexadecylthiophene, followed by nickel-catalyzed coupling to form the polymer. The use of catalysts such as Ni(dppp)Cl2 (where dppp stands for 1,3-bis(diphenylphosphino)propane) is common .
Rieke Method
This approach involves the conversion of 2,5-dibromo-3-hexadecylthiophene to an organozinc intermediate using highly reactive "Rieke zinc," followed by nickel-catalyzed polymerization to yield regioregular poly(3-hexadecylthiophene) .
Applications in Cross-Coupling Reactions
Beyond polymer synthesis, 2,5-dibromo-3-hexadecylthiophene serves as a versatile building block for various cross-coupling reactions:
Suzuki Coupling
The compound can undergo selective coupling with arylboronic acids to form 5-aryl-2-bromo-3-hexadecylthiophene derivatives. This approach has been demonstrated for the hexyl analogue and is applicable to the hexadecyl derivative . The general reaction involves:
-
Palladium catalyst (typically Pd(PPh3)4)
-
Base (commonly Na2CO3 or K2CO3)
-
Solvent system (often DME/water or THF/water)
-
Controlled temperature and reaction time
Such reactions can result in mono-arylated products when carefully controlled, allowing for the preparation of asymmetrically functionalized thiophenes .
Stille Coupling
The bromine atoms in 2,5-dibromo-3-hexadecylthiophene can also participate in Stille coupling with organotin compounds, enabling the synthesis of oligothiophenes and other extended conjugated systems .
Applications in Organic Field-Effect Transistors (OFETs)
Polymers and small molecules derived from 2,5-dibromo-3-hexadecylthiophene have been investigated for use in organic field-effect transistors. The long hexadecyl chain promotes ordered packing in the solid state, which can enhance charge transport properties in devices .
Key performance metrics include:
-
Charge carrier mobility
-
On/off current ratio
-
Threshold voltage
-
Environmental stability
Applications in Organic Photovoltaics
Materials synthesized from 2,5-dibromo-3-hexadecylthiophene have applications in organic solar cells. The extended π-conjugation of the thiophene core, combined with the solubilizing effect of the hexadecyl chain, makes these materials suitable for solution-processed photovoltaic devices .
Structure-Property Relationships
Effect of the Hexadecyl Chain Length
The hexadecyl (C16) chain in 2,5-dibromo-3-hexadecylthiophene imparts specific properties compared to thiophene derivatives with shorter or longer alkyl chains:
Table 3: Comparison of 3-Alkylthiophene Derivatives with Different Chain Lengths
Chain Length | Solubility | Melting Point | Polymer Crystallinity | Film-Forming Properties |
---|---|---|---|---|
Hexyl (C6) | Moderate | Lower | Less ordered | Less defined domains |
Octyl (C8) | Good | Intermediate | Intermediate | Intermediate |
Dodecyl (C12) | Very good | Intermediate | Well-ordered | Well-defined domains |
Hexadecyl (C16) | Excellent | Higher | Highly ordered | Excellent domain formation |
The hexadecyl chain enhances solubility in organic solvents while promoting ordered packing in the solid state, which can be advantageous for charge transport in electronic devices .
Effect of Bromination Pattern
The specific 2,5-dibromination pattern in 2,5-dibromo-3-hexadecylthiophene is critical for its applications:
-
The 2,5-positions are activated for metal-catalyzed coupling reactions
-
This pattern enables regioregular polymer growth
-
The bromine atoms serve as leaving groups in various transformations
This bromination pattern differs from other possible patterns (e.g., 3,4-dibromination or monobromination), each of which would lead to different reactivity profiles and ultimately different materials properties .
Synthetic Transformations and Derivatizations
Selective Monofunctionalization
One advantage of 2,5-dibromo-3-hexadecylthiophene is the potential for selective functionalization at either the 2- or 5-position. Under controlled conditions, selective Suzuki coupling can yield 5-aryl-2-bromo-3-hexadecylthiophene derivatives, which retain reactivity at the remaining brominated position .
Incorporation into Complex Molecular Architectures
2,5-Dibromo-3-hexadecylthiophene serves as a building block for more complex molecular architectures, including:
-
Donor-acceptor systems for organic photovoltaics
-
Thiophene-based trimers and oligomers with extended conjugation
-
Functionalized materials for specific applications such as biosensing or biomedical imaging
Future Perspectives and Research Directions
Emerging Applications
Research into 2,5-dibromo-3-hexadecylthiophene and its derivatives continues to evolve, with several emerging applications:
-
Bioelectronics and biosensing platforms
-
Thermoelectric materials
-
Electrochromic devices
-
Flexible and wearable electronics
-
Organic memory devices
Developments in Synthetic Methodologies
Ongoing research aims to develop more efficient and environmentally friendly methods for synthesizing 2,5-dibromo-3-hexadecylthiophene, including:
-
Flow chemistry approaches to improve scalability and reproducibility
-
Green chemistry methodologies to reduce solvent usage and waste
-
Catalyst optimization to enhance selectivity and efficiency
These advances will likely facilitate the broader adoption of 2,5-dibromo-3-hexadecylthiophene and its derivatives in various technological applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume